REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[CH3:11][NH2:12].O>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH:12][CH3:11])[C:5]#[N:6]
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Name
|
|
Quantity
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5.2 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C#N)C=CC1F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CN
|
Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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55 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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WASH
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Details
|
The organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The resulting solid was dried for about 16 hours under high vacuum in the presence of P2O5
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Duration
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16 h
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=CC1NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |